

# Comparative Guide: Solid-State Optimization of Piperazinyl-Methanone Salts

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## Compound of Interest

Compound Name: (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone  
Cat. No.: B7725446

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## Executive Summary: The Piperazinyl-Methanone Scaffold

The piperazinyl-methanone moiety (a piperazine ring linked to a carbonyl group) is a privileged pharmacophore found in numerous bioactive compounds, including antihistamines, antipsychotics, and antiviral agents.[1] While the free base forms of these derivatives often exhibit poor aqueous solubility and limited thermal stability, salt formation represents the primary strategy to modulate these physicochemical properties.

This guide provides a technical comparison of different salt forms of piperazinyl-methanone derivatives. By analyzing Single Crystal X-Ray Diffraction (SC-XRD) data and Hirshfeld surface interactions, we evaluate how specific counter-ions (benzoates, salicylates, chlorides) influence crystal packing efficiency, hydrogen bond networks, and ultimately, the stability and developability of the drug candidate.

## Comparative Analysis: Counter-Ion Performance

In solid-state development, the choice of counter-ion is not arbitrary. It dictates the supramolecular assembly. Below, we compare the structural performance of common salt forms derived from piperazinyl-methanone precursors.

## Performance Matrix: Anion Influence on Lattice Stability

The following table synthesizes crystallographic data from comparative studies of piperazine-derivative salts (e.g., 4-nitrophenylpiperazine and benzhydryl derivatives).

Feature	Salicylate Salts	Benzoate/Nitrobenzoate Salts	Hydrochloride (HCl) Salts
Crystal System	Typically Monoclinic ( or )	Triclinic ( ) or Monoclinic	Orthorhombic or Monoclinic
H-Bond Motif	3D Networks: Strong charge-assisted N–H...O interactions + intramolecular O–H...O (anion).[2]	2D Sheets/Ribbons: Often limited to lower-dimensionality networks.	1D Chains: Charge-assisted N–H...Cl interactions.
Packing Efficiency	High: Interstitial voids are minimized by auxiliary stacking.	Moderate: Bulky nitro groups can create steric hindrance, leading to voids.	Variable: Often forms hydrates/solvates to fill space (risk of desolvation).
Conformation	Stabilizes Equatorial substituents on the piperazine ring.	Can force Axial substitution due to packing pressure (rare/less stable).	Standard Chair conformation.
Solubility Profile	Controlled release (lipophilic anion).	Moderate solubility.	High immediate solubility (hygroscopicity risk).

“

*Critical Insight: The Salicylate anion often outperforms simple benzoates due to its internal hydrogen bond (hydroxyl to carboxylate), which locks the anion's conformation, reducing entropic penalty during crystallization and facilitating robust 3D packing networks [1, 2].*

## Mechanistic Comparison: Hirshfeld Surface Analysis

To objectively compare "stability," we quantify intermolecular interactions using Hirshfeld Surface Analysis. This method maps the electron density boundary of the molecule.

- Piperazinyl-Methanone Free Base:
  - Dominant Interaction: H...H contacts (>60% of surface).
  - Weakness: Lack of strong directional donors/acceptors leads to low-melting solids.
- Piperazinyl-Methanone Salts (e.g., with organic acids):
  - Dominant Interaction: O...H interactions (30-45% contribution).
  - Mechanism:[1][3][4][5] The carbonyl oxygen of the methanone group ( ) acts as a pivotal acceptor for N-H protons from the piperazinium ring.
  - Result: A "Fingerprint Plot" showing sharp "spikes" at low values, indicating strong, short-range hydrogen bonds that significantly elevate the melting point [1, 4].

## Experimental Protocol: Synthesis & Crystallization

To replicate these structural results, the following self-validating protocol is recommended. This workflow prioritizes crystal quality for SC-XRD over bulk yield.

## Salt Synthesis Workflow

Objective: Synthesize the 1:1 salt of (4-methylpiperazin-1-yl)(phenyl)methanone with 3,5-dinitrobenzoic acid.

- **Stoichiometric Mixing:** Dissolve 1.0 mmol of the free base in 5 mL of Methanol (Solvent A).
- **Acid Addition:** Dissolve 1.0 mmol of the acid in 5 mL of Ethyl Acetate (Solvent B). Note: Using a binary solvent system (MeOH/EtOAc) often moderates nucleation rates better than a single solvent.
- **Reflux:** Mix solutions and reflux at 60°C for 30 minutes to ensure complete proton transfer.
- **Filtration:** Filter the hot solution through a 0.45 μm PTFE syringe filter to remove dust nuclei (critical for single crystal growth).

## Crystallization Technique: Slow Evaporation

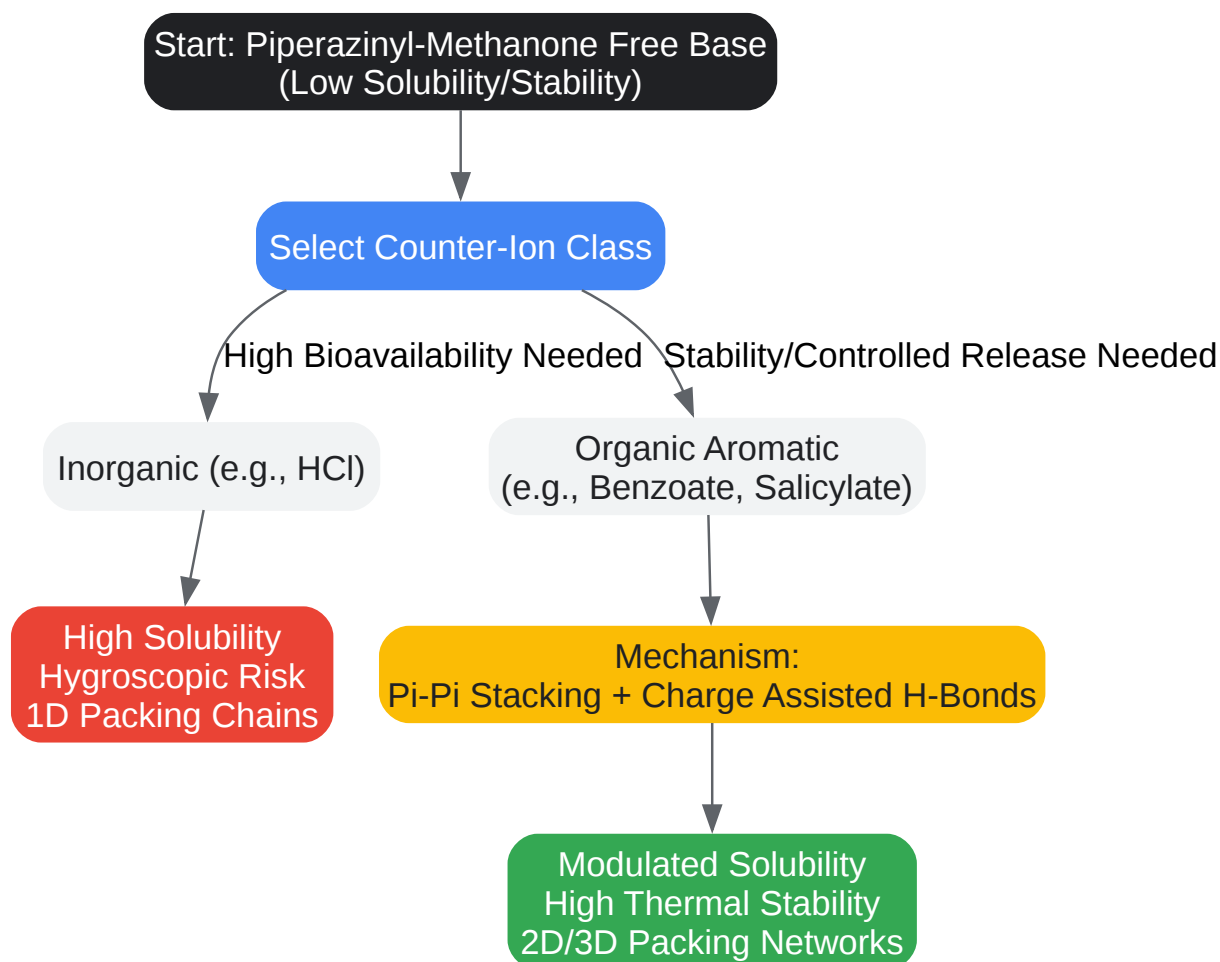
Method:

- Transfer the filtrate to a narrow-neck vial (20 mL).
- Cover with Parafilm and pierce 3-5 small holes with a needle.
- Store in a vibration-free environment at 20°C.
- **Validation:** Crystals should appear within 3-7 days.
  - **Success:** Clear, block-like prisms.
  - **Failure:** Needles (too fast) or oil (impurities). Remedy: Recrystallize needles in a more polar solvent (e.g., Ethanol/Water).

## Visualizing the Logic

The following diagrams illustrate the decision-making process for salt selection and the structural analysis workflow.

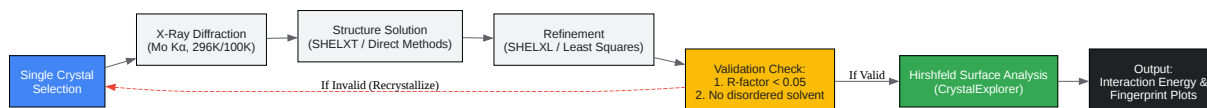
## Diagram 1: Salt Selection Strategy for Piperazinyl-Methanones



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Caption: Decision matrix for selecting counter-ions based on desired physicochemical outcomes (Solubility vs. Stability).

## Diagram 2: Structural Analysis Workflow (SC-XRD)



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Caption: Step-by-step workflow from crystal selection to advanced surface analysis for quantifying intermolecular forces.

## Key Structural Parameters

When analyzing your piperazinyl-methanone salt, compare your refined data against these standard benchmarks for high-quality crystals.

Table 2: Benchmark Crystallographic Parameters

Parameter	Description	Target Range (High Quality)
R-Factor ( )	Measure of agreement between model and data.	(5%)
Goodness of Fit (S)	Quality of the weighting scheme.	
Bond Precision	C-C bond length error.	Å
Interaction	N-H...O Distance (Cation to Anion)	Å (Strong H-bond)
Interaction	C=O...H Distance (Methanone Acceptor)	Å (Moderate H-bond)

## References

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